(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(16-5-3-6-18-19(16)29-13-12-28-18)23-8-10-24(11-9-23)21(27)17-14-15-4-1-2-7-25(15)22-17/h3,5-6,14H,1-2,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVFCBTVLPEKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including data tables and case studies.
Structural Overview
The compound consists of two main structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its various biological properties.
- Tetrahydropyrazolo[1,5-a]pyridine derivative : A structure linked to various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of the dihydrobenzo[b][1,4]dioxin structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study:
A study focused on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.3 | MCF-7 (Breast) |
| Compound B | 8.5 | HeLa (Cervical) |
| Target Compound | TBD | TBD |
Neuroprotective Effects
The tetrahydropyrazolo[1,5-a]pyridine component is associated with neuroprotective effects. Research indicates that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
Mechanism of Action:
Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the dioxin moiety may enhance the compound's ability to disrupt microbial cell membranes.
Research Findings:
A study reported that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of this compound.
Absorption and Distribution
Studies suggest that compounds with similar structures are well absorbed and distributed in biological systems. The presence of polar functional groups enhances solubility in aqueous environments.
Toxicity Studies
Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to ascertain the safety of the target compound in vivo.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin/Benzodioxol Moieties
Example 1: The compound “(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone” () shares the benzodioxin and piperazine components but lacks the tetrahydropyrazolo-pyridine group. This simpler structure is marketed for pharmaceutical use, highlighting the role of piperazine in enhancing bioavailability and receptor binding .
Example 2: “5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone” () replaces benzodioxin with benzodioxol and incorporates a pyrazoline ring. The benzodioxol group may increase metabolic stability compared to benzodioxin due to reduced ring strain, while the pyrazoline moiety could enhance anti-inflammatory or antimicrobial activity .
Table 1: Structural and Functional Comparison
Heterocyclic Variations in Pyrazolo-Pyridine Analogues
Example 3: “Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate” () contains an imidazo-pyridine scaffold. However, the nitro group in this compound may reduce metabolic stability .
Example 4: Pyranopyrazole derivatives () feature pyrano[2,3-c]pyrazole fused rings. The pyran ring enhances rigidity, which could improve target selectivity but reduce solubility compared to the target’s tetrahydropyrazolo-pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
